5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide
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Overview
Description
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a furan ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide typically involves multiple steps. One common method includes the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid under light irradiation . Another method involves the reaction of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar conditions as those in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The furan ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide is unique due to the presence of both an amino group and a furan ring, which are not commonly found together in similar compounds
Properties
Molecular Formula |
C12H12BrNO4 |
---|---|
Molecular Weight |
314.13 g/mol |
IUPAC Name |
5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C12H11NO4.BrH/c1-6-4-7(11(14)8(13)5-6)9-2-3-10(17-9)12(15)16;/h2-5,14H,13H2,1H3,(H,15,16);1H |
InChI Key |
FDFORHCNPUBQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C2=CC=C(O2)C(=O)O.Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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